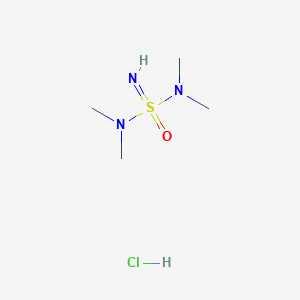
(dimethyl-S-aminosulfonimidoyl)dimethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(dimethyl-S-aminosulfonimidoyl)dimethylamine hydrochloride” is a chemical compound with the molecular formula C4H14ClN3OS and a molecular weight of 187.69 . It is available in powder form .
Molecular Structure Analysis
The InChI code for “(dimethyl-S-aminosulfonimidoyl)dimethylamine hydrochloride” is 1S/C4H13N3OS.ClH/c1-6(2)9(5,8)7(3)4;/h5H,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(dimethyl-S-aminosulfonimidoyl)dimethylamine hydrochloride” is a powder . More specific physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Role in Precancerous Lesions Studies
(dimethyl-S-aminosulfonimidoyl)dimethylamine hydrochloride has been involved in research focusing on the formation of precancerous lesions. For instance, a study found that dimethylamine hydrochloride, when combined with sodium nitrite and administered to rats, led to a high rate of intestinal metaplasia in the glandular stomach, indicating its potential role in studying the pathogenic factors of gastric cancer (Liu Weiwen, 1996).
Chemical Form and Nephrotoxicity
Research has also delved into the effects of chemical forms of certain substances on nephrotoxicity. A study examining the effect of chemical form, route of administration, and vehicle on 3,5‐dichloroaniline‐induced nephrotoxicity found that the hydrochloride salt of 3,5‐dichloroaniline induced acute renal failure, highlighting the importance of chemical form in the manifestation of toxicity (H. Lo et al., 1994).
Solvent Properties and Molecular Interactions
Dimethyl sulfoxide (DMSO), structurally similar to (dimethyl-S-aminosulfonimidoyl)dimethylamine hydrochloride, is known for its solvent properties and molecular interactions, particularly in hydrogen bonding with cosolvent molecules. This property is crucial in various applications, from medicine and biotechnology to electrochemistry and laser physics (J. Kiefer, K. Noack, B. Kirchner, 2011).
Effects on Metabolism
Another study evaluated the in vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rats, revealing that its hydrochloride form undergoes a range of metabolic transformations, including sulfoxidation and sulfone formation. This research provides insight into the metabolic pathways and potential toxicities of related chemical structures (T. Kanamori et al., 2007).
Safety and Hazards
The safety information for “(dimethyl-S-aminosulfonimidoyl)dimethylamine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Propiedades
IUPAC Name |
N-(dimethylaminosulfonimidoyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N3OS.ClH/c1-6(2)9(5,8)7(3)4;/h5H,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZODISRMMYBEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=N)(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(dimethyl-S-aminosulfonimidoyl)dimethylamine hydrochloride | |
CAS RN |
2228952-15-4 |
Source


|
| Record name | (dimethyl-S-aminosulfonimidoyl)dimethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B2971829.png)




![2-[(3-thiomorpholin-4-ylpyrazin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2971835.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2971836.png)

![7-Fluoro-2-methyl-3-[[1-(1,3-oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2971844.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2971849.png)
